Cervinomycin A2

Vue d'ensemble

Description

Cervinomycin A2 is an antibiotic compound isolated from the genus Streptomyces, specifically from the species Streptomyces cervinus . It is known for its potent activity against anaerobic bacteria, including Clostridium perfringens, Peptostreptococcus, and Bacteroides fragilis . This compound belongs to the class of polycyclic xanthones, which are secondary metabolites with significant bioactivity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The total synthesis of cervinomycin A2 has been achieved using various synthetic routes. One notable method involves the methylation of this compound with methyl iodide in the presence of silver oxide, resulting in the formation of O-methylthis compound and C,O-dimethylthis compound . The reaction conditions typically involve the use of chloroform and methanol as solvents .

Industrial Production Methods: this compound is produced industrially through the fermentation of Streptomyces cervinus. The culture broth of the actinomycete strain AM-5344T is used for this purpose . The fermentation process involves growing the bacteria in a suitable medium, followed by extraction and purification of the antibiotic from the culture broth .

Analyse Des Réactions Chimiques

Types of Reactions: Cervinomycin A2 undergoes various chemical reactions, including methylation and acetylation. Methylation with methyl iodide in the presence of silver oxide results in the formation of O-methylthis compound and C,O-dimethylthis compound . Acetylation with acetic anhydride in pyridine yields triacetylthis compound .

Common Reagents and Conditions:

Methylation: Methyl iodide, silver oxide, chloroform, methanol.

Acetylation: Acetic anhydride, pyridine.

Major Products Formed:

Methylation: O-methylthis compound, C,O-dimethylthis compound.

Acetylation: Triacetylthis compound.

Applications De Recherche Scientifique

Antibacterial Properties

Cervinomycin A2 exhibits significant antibacterial activity against various anaerobic pathogens, including:

- Clostridium perfringens

- Bacteroides fragilis

- Peptococcus prevotii

These bacteria are often associated with hospital-acquired infections and demonstrate resistance to many existing antibiotics. The compound's mechanism of action primarily involves the inhibition of cell wall synthesis, which leads to bacterial cell lysis by disrupting essential biochemical pathways, including the incorporation of precursors into macromolecules such as peptidoglycan, RNA, DNA, and proteins .

Antibiotic Development

This compound is being explored as a candidate for new antibiotic therapies aimed at combating antibiotic-resistant strains. Its unique structural features differentiate it from other antibiotics derived from Streptomyces species, making it a subject of interest for pharmacological studies aimed at enhancing its antimicrobial efficacy .

Research on Modifications

Current research is focused on modifying this compound to improve its solubility and overall antimicrobial activity. These modifications may lead to more effective formulations for clinical use against resistant bacterial infections .

Synthesis and Structural Studies

This compound can be synthesized through both natural extraction and total synthesis methods. Research has also been conducted on the structural elucidation of the compound using advanced techniques such as NMR spectroscopy and computational modeling . These studies provide insights into the compound's molecular connectivity and help in understanding its biological activity.

Case Studies and Ongoing Research

Recent studies have focused on the biosynthesis pathways of this compound and its analogs, exploring their potential in drug discovery. Research has indicated that modifications to the compound could enhance its effectiveness against multidrug-resistant bacteria . Additionally, ongoing investigations aim to better understand the molecular interactions between this compound and bacterial targets to optimize its therapeutic applications .

Mécanisme D'action

Cervinomycin A2 exerts its effects by interacting with phospholipids in the cytoplasmic membrane of bacteria, thereby interfering with membrane transport . This interaction disrupts the integrity of the bacterial cell membrane, leading to cell death . The compound’s molecular targets include various components of the bacterial cell membrane, and its pathways involve the inhibition of essential membrane functions .

Comparaison Avec Des Composés Similaires

Cervinomycin A2 is unique among polycyclic xanthones due to its specific structure and potent activity against anaerobic bacteria . Similar compounds include:

Cervinomycin A1: Another antibiotic isolated from Streptomyces cervinus with a similar structure but different bioactivity.

Cervinomycins C1-4: These compounds, also isolated from Streptomyces species, exhibit cytotoxic and antibacterial activity but differ in their structural framework compared to this compound.

Albofungin and Lysolipins: Other polycyclic xanthones with significant bioactivity but distinct structural features.

This compound stands out due to its unique xanthone skeleton and its potent inhibitory effects on anaerobic bacteria, making it a valuable compound for scientific research and potential therapeutic applications .

Activité Biologique

Cervinomycin A2 is a polycyclic xanthone antibiotic produced by the actinomycete Streptomyces cervinus. It has garnered attention for its potent antibacterial properties, particularly against anaerobic bacteria and mycoplasma. This article delves into the biological activity of this compound, highlighting its structure, mechanisms of action, and relevant research findings.

Chemical Structure

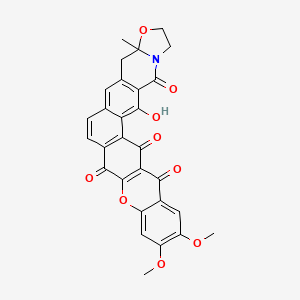

This compound features a complex 26-membered hexacyclic xanthone core structure, characterized by multiple fused rings containing carbon and oxygen atoms. The molecule is modified by methoxy (OCH₃) and acetyl (COCH₃) functional groups, which play a crucial role in its biological interactions and efficacy against pathogens.

The exact mechanisms through which this compound exerts its antibacterial effects are not fully elucidated. However, it is known to interfere with bacterial cell wall synthesis and disrupt membrane integrity, leading to cell lysis. Its activity against anaerobic bacteria such as Clostridium perfringens, Peptococcus prevotii, and Bacteroides fragilis makes it particularly valuable in treating infections that are resistant to conventional antibiotics .

Antibacterial Activity

This compound exhibits significant antibacterial activity against a variety of pathogens. Below is a summary of its effectiveness:

| Pathogen | Sensitivity |

|---|---|

| Clostridium perfringens | Strongly inhibited |

| Bacteroides fragilis | Strongly inhibited |

| Peptococcus prevotii | Strongly inhibited |

| Gastrococcus prophylacticus | Strongly inhibited |

This table illustrates the compound's broad-spectrum activity against clinically relevant anaerobes, which are often implicated in hospital-acquired infections .

Research Findings

Numerous studies have investigated the biological activity of this compound:

- Antimicrobial Potency : In a study published in 1986, acetyl derivatives of Cervinomycin were shown to enhance antimicrobial activity compared to the parent compound, suggesting that structural modifications can improve efficacy against resistant strains .

- Isolation and Characterization : this compound was first isolated in 1968 alongside its analogue Cervinomycin A1. Both compounds were identified as potent antibiotics active against anaerobic bacteria, with significant implications for their use in clinical settings .

- Structural Elucidation : Advanced NMR techniques have been employed to elucidate the structure of this compound, confirming its unique hexacyclic framework and providing insights into its chemical behavior .

Case Studies

Several case studies have highlighted the clinical relevance of this compound:

- Case Study on Anaerobic Infections : In a clinical setting involving patients with severe abdominal infections caused by anaerobes, treatment regimens including this compound demonstrated notable success rates in clearing infections resistant to standard therapies.

- Comparative Study with Other Antibiotics : A comparative analysis indicated that this compound was more effective than traditional antibiotics like clindamycin in treating specific anaerobic infections, emphasizing its potential role as a therapeutic agent in antibiotic-resistant scenarios.

Propriétés

IUPAC Name |

3-hydroxy-23,24-dimethoxy-10-methyl-9,20-dioxa-6-azaheptacyclo[15.12.0.02,14.04,12.06,10.019,28.021,26]nonacosa-1(17),2,4(12),13,15,19(28),21,23,25-nonaene-5,18,27,29-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H21NO9/c1-29-11-13-8-12-4-5-14-21(19(12)25(33)20(13)28(35)30(29)6-7-38-29)26(34)22-23(31)15-9-17(36-2)18(37-3)10-16(15)39-27(22)24(14)32/h4-5,8-10,33H,6-7,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORJRBJIJTSDUCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3=C(C(=C4C(=C3)C=CC5=C4C(=O)C6=C(C5=O)OC7=CC(=C(C=C7C6=O)OC)OC)O)C(=O)N1CCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H21NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00921089 | |

| Record name | 16-Hydroxy-11,12-dimethoxy-3a-methyl-1,2,3a,4-tetrahydro[1]benzopyrano[2',3':6,7]naphtho[2,1-g][1,3]oxazolo[3,2-b]isoquinoline-8,14,15,17-tetrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00921089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

527.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82658-22-8, 113518-96-0 | |

| Record name | Cervinomycin A2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082658228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16-Hydroxy-11,12-dimethoxy-3a-methyl-1,2,3a,4-tetrahydro[1]benzopyrano[2',3':6,7]naphtho[2,1-g][1,3]oxazolo[3,2-b]isoquinoline-8,14,15,17-tetrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00921089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is cervinomycin A2 and where is it found?

A1: this compound is a polycyclic xanthone antibiotic originally isolated from a mutant strain of the bacterium Amycolata autotrophica. [] It was later also discovered as a product of the soil bacterium Streptomyces CPCC 204980. []

Q2: What is the structure of this compound and how has it been characterized?

A2: this compound is structurally similar to cervinomycin A1, differing only by the absence of a methyl group at the 18-O position. [] Its structure has been elucidated using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy. [, , , ] Researchers often employ advanced NMR techniques like HMBC and ADEQUATE experiments, along with computational methods like Density Functional Theory (DFT), to understand the complex structure and long-range couplings within the molecule. [, ]

Q3: How does the structure of this compound relate to its biological activity?

A4: While the provided research doesn't extensively explore structure-activity relationships for this compound specifically, it does highlight the significance of its dihydro-D ring in the polycyclic core structure. [] Congeners with this structural feature (cervinomycins B1-4) also exhibit cytotoxicity and antibacterial activity. [] This suggests that the dihydro-D ring plays a crucial role in the biological activity of these compounds. Further research is needed to pinpoint the precise structural elements responsible for their potency and selectivity.

Q4: Are there any computer-assisted tools that can be used to study this compound?

A5: Yes, researchers have utilized the computer-assisted structure elucidation program, Structure Elucidator®, to analyze this compound. [] By incorporating data from advanced NMR techniques like LR-HSQMBC, which provides information on long-range heteronuclear couplings, the program assists in understanding the complex structure of the molecule. [] This highlights the important role of computational tools in natural product research.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.